amine](/img/structure/B13275128.png)
[(5-Bromothiophen-2-YL)methyl](pentyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromothiophen-2-YL)methylamine is an organic compound that features a brominated thiophene ring attached to a pentylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-YL)methylamine typically involves the bromination of thiophene followed by a series of reactions to introduce the pentylamine group. One common method involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of the Intermediate: The brominated thiophene is then reacted with formaldehyde and a secondary amine to form the intermediate [(5-Bromothiophen-2-YL)methyl]amine.
Introduction of the Pentyl Group: The intermediate is further reacted with pentylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of (5-Bromothiophen-2-YL)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-YL)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
(5-Bromothiophen-2-YL)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-YL)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5-Bromothiophen-2-YL)methylamine: Similar structure but with a methyl group instead of a pentyl group.
(5-Bromothiophen-2-YL)methylamine: Similar structure but with a hexyl group instead of a pentyl group.
Thiophene-Linked 1,2,4-Triazoles: Compounds with a thiophene ring linked to a triazole moiety, showing different biological activities.
Uniqueness
(5-Bromothiophen-2-YL)methylamine is unique due to its specific combination of a brominated thiophene ring and a pentylamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16BrNS |
|---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C10H16BrNS/c1-2-3-4-7-12-8-9-5-6-10(11)13-9/h5-6,12H,2-4,7-8H2,1H3 |
InChI Key |
KGIDYBYROFWFMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC=C(S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


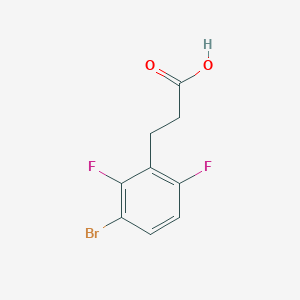

![2-{[Cyclopropyl(phenyl)methyl]amino}propan-1-ol](/img/structure/B13275079.png)

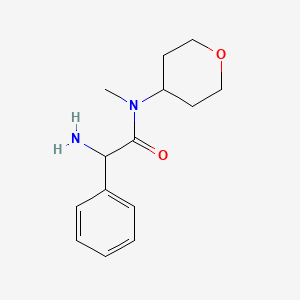
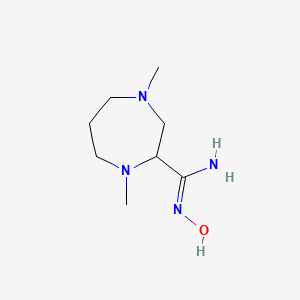
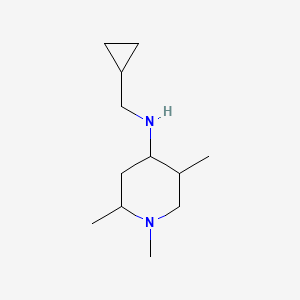
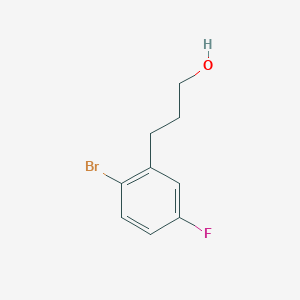
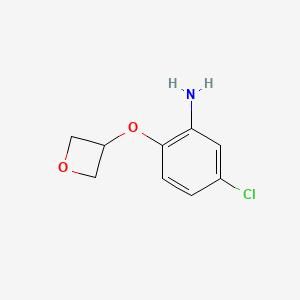


![2-[(Azetidin-3-yl)methyl]-2H-1,2,3-triazole](/img/structure/B13275142.png)
![2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13275151.png)
![N-{2-[(2,2-dimethylpropyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13275154.png)
